2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyano group, and a cyclohexyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide typically involves the reaction of 2-chloroacetamide with 1-cyanoethylamine and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
2-chloroacetamide+1-cyanoethylamine+cyclohexylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups can participate in binding interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-cyanoethyl)-N-propylacetamide
- 2-chloro-N-(1-cyanoethyl)isonicotinamide
- 2-chloro-N-(1-cyanoethyl)-N-methylfuran-3-carboxamide
Uniqueness
2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic properties. This can influence its reactivity and interaction with biological targets compared to other similar compounds.
Properties
CAS No. |
2758002-84-3 |
---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C11H17ClN2O/c1-9(8-13)14(11(15)7-12)10-5-3-2-4-6-10/h9-10H,2-7H2,1H3 |
InChI Key |
LBGUSONZNLQDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N(C1CCCCC1)C(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.